1-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
CAS No.: 442864-66-6
Cat. No.: VC4374852
Molecular Formula: C21H26N6O3
Molecular Weight: 410.478
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442864-66-6 |
|---|---|
| Molecular Formula | C21H26N6O3 |
| Molecular Weight | 410.478 |
| IUPAC Name | 1-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C21H26N6O3/c1-25-18-16(19(29)24-21(25)30)27(11-5-8-14-6-3-2-4-7-14)20(23-18)26-12-9-15(10-13-26)17(22)28/h2-4,6-7,15H,5,8-13H2,1H3,(H2,22,28)(H,24,29,30) |
| Standard InChI Key | SRMCFBQNSLDIRK-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)C(=O)N)CCCC4=CC=CC=C4 |
Introduction
The compound 1-(3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex organic molecule with a specific structure and potential applications in pharmaceutical research. This article aims to provide a comprehensive overview of this compound, including its chemical properties, potential biological activities, and relevant research findings.
Synonyms and Identifiers
-
Synonyms: The compound is known by its full chemical name, and it may have additional identifiers such as CAS numbers or PubChem IDs, though specific ones are not listed for this exact compound.
-
PubChem CID: Not explicitly mentioned for this compound, but similar compounds have specific PubChem IDs .
Other Biological Activities
The biological activity of this compound could be influenced by its structural components. The presence of a purine ring and modifications such as the phenylpropyl chain may interact with biological targets, potentially influencing cellular processes.
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions, including the formation of the purine core and the attachment of side chains. Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure.
Pharmacological Studies
Pharmacological studies would focus on assessing the compound's efficacy and safety. This includes in vitro and in vivo tests to evaluate its potential therapeutic applications.
Data Table: Comparison of Similar Compounds
This table highlights the differences in molecular weight and formula among similar compounds, indicating the complexity and variability within this class of molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume